2-Keto-6-acetamidocaproate, also known as 2-keto-6-acetamidohexanoic acid or 6-acetamido-2-oxohexanoate, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 2-Keto-6-acetamidocaproate is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2-Keto-6-acetamidocaproate can be biosynthesized from 6-amino-2-oxohexanoic acid.
6-Acetamido-2-oxohexanoic acid
CAS No.: 59403-50-8
Cat. No.: VC1587626
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59403-50-8 |
|---|---|
| Molecular Formula | C8H13NO4 |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 6-acetamido-2-oxohexanoic acid |
| Standard InChI | InChI=1S/C8H13NO4/c1-6(10)9-5-3-2-4-7(11)8(12)13/h2-5H2,1H3,(H,9,10)(H,12,13) |
| Standard InChI Key | NGCXIFFZXAZRAF-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCCCC(=O)C(=O)O |
| Canonical SMILES | CC(=O)NCCCCC(=O)C(=O)O |
Introduction
Chemical Properties and Structure
Molecular Information
6-Acetamido-2-oxohexanoic acid belongs to the class of organic compounds known as acetamides and is specifically the acetyl derivative of 6-amino-2-oxohexanoic acid . The following table presents the comprehensive chemical data for this compound:
Structural Characteristics
The compound is characterized by its key functional groups: an acetamido group (CH₃CONH-) at the 6-position and a keto group at the 2-position, along with a carboxylic acid terminus. This structure confers specific chemical properties relevant to its biochemical functions:
-
The acetamido group provides hydrogen bonding capabilities, enhancing solubility in aqueous environments
-
The α-keto acid moiety makes it reactive in enzymatic systems, particularly in transamination reactions
-
The linear carbon chain provides a specific spatial arrangement that influences enzyme recognition
Synthesis Methods
Chemical Synthesis
The primary route for synthesizing 6-acetamido-2-oxohexanoic acid involves the acetylation of 6-amino-2-oxohexanoic acid. This reaction typically employs acetic anhydride or acetyl chloride as acetylating agents, which introduce the acetyl group to the amino group of the substrate.
The process can be summarized in the following reaction:
6-amino-2-oxohexanoic acid + Acetic anhydride (or Acetyl chloride) → 6-acetamido-2-oxohexanoic acid + Byproduct
Optimal synthesis conditions typically include:
-
Controlled pH (slightly basic conditions)
-
Moderate temperatures (20-25°C)
-
Use of appropriate solvents like DMF or pyridine
-
Purification through column chromatography
Biochemical Formation
In biological systems, 6-acetamido-2-oxohexanoic acid is formed as part of lysine degradation pathways. It can be generated from N6-acetyl-L-lysine through enzymatic reactions . The biochemical pathway involves:
-
Formation of N6-acetyl-L-lysine
-
Conversion to 6-acetamido-2-oxohexanoic acid via N6-acetyllysine aminotransferase
-
Further metabolism to 5-acetamidovalerate in subsequent steps
This metabolic conversion represents an important route for nitrogen processing in cells, connecting lysine metabolism to other amino acid pathways.
Biological Significance
Metabolic Pathways
6-Acetamido-2-oxohexanoic acid plays critical roles in several metabolic pathways:
-
Lysine degradation: Functions as a key intermediate in the catabolism of lysine
-
Nitrogen metabolism: Participates in the processing and excretion of nitrogen compounds
-
Amino acid biosynthesis: May contribute to the synthesis of certain amino acids through transamination reactions
The compound has been identified in metabolomic profiling studies, where it appears as a differentially expressed metabolite between experimental groups, suggesting its importance in cellular responses to various conditions .
Role in Lysine Degradation
In the lysine degradation pathway, 6-acetamido-2-oxohexanoic acid serves as an intermediate following the transformation of N6-acetyl-L-lysine . This process is essential for nitrogen homeostasis and energy metabolism in cells. The pathway proceeds as follows:
-
Lysine undergoes acetylation to form N6-acetyl-L-lysine
-
N6-acetyl-L-lysine is converted to 6-acetamido-2-oxohexanoic acid via N6-acetyllysine aminotransferase
-
6-Acetamido-2-oxohexanoic acid is then reduced to 5-acetamidovalerate
This pathway is particularly important in organisms that utilize lysine as a primary nitrogen source or energy substrate.
Presence in Living Organisms
6-Acetamido-2-oxohexanoic acid has been reported in various organisms:
-
Trypanosoma brucei: Identified as a metabolite in this parasitic protozoan
-
Caenorhabditis elegans: Present in metabolomic profiles of this model organism
-
Mammalian systems: Detected in blood and tissue samples in metabolomic studies
The presence of this compound across diverse organisms highlights its evolutionary conservation and fundamental role in basic metabolic processes.
Research and Applications
Current Research
Recent research on 6-acetamido-2-oxohexanoic acid has focused on several key areas:
-
Metabolomic profiling: The compound has been identified in studies examining metabolic changes associated with sexual maturation processes
-
Biomarker development: Potential use as a biomarker for metabolic conditions or disease states
-
Biochemical pathway elucidation: Investigation of its role in nitrogen metabolism and amino acid transformations
A study published in 2023 identified this compound among differentially expressed metabolites in blood samples, potentially correlating with changes in metabolic pathways during developmental processes .
Comparative Analysis with Similar Compounds
The following table compares 6-acetamido-2-oxohexanoic acid with structurally related compounds:
The specific positioning of functional groups in 6-acetamido-2-oxohexanoic acid distinguishes it from these related compounds and determines its unique roles in metabolic pathways.
Analytical Methods for Detection and Quantification
Several analytical techniques are employed to detect and quantify 6-acetamido-2-oxohexanoic acid in biological samples:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Most commonly used for metabolomic profiling
-
Provides high sensitivity and specificity
-
Allows for quantification in complex biological matrices
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Enables structural confirmation
-
Provides information on molecular interactions
-
Key signals include acetyl protons (δ 2.05 ppm) and α-keto protons
-
-
Predicted Collision Cross Section Analysis
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 188.09174 | 141.9 |
| [M+Na]+ | 210.07368 | 148.3 |
| [M+NH4]+ | 205.11828 | 146.5 |
| [M-H]- | 186.07718 | 138.5 |
These analytical approaches enable researchers to reliably detect and quantify this compound in various experimental settings, supporting research into its biological roles and metabolic significance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume